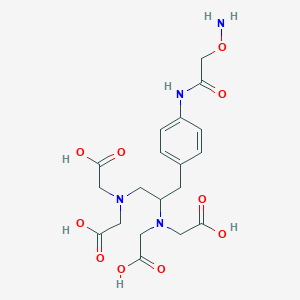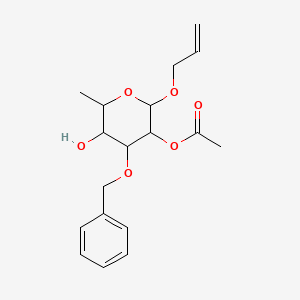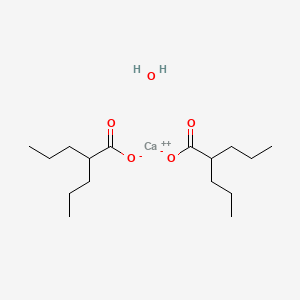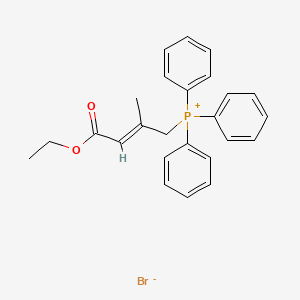
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoxyacetamide group attached to a benzyl ring, and an ethylenediaminetetraacetic acid (EDTA) backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminoxyacetamide Group: This step involves the reaction of hydroxylamine with an acyl chloride to form the aminoxyacetamide group.
Attachment to Benzyl Ring: The aminoxyacetamide group is then attached to a benzyl ring through a nucleophilic substitution reaction.
Incorporation into EDTA Backbone: The final step involves the incorporation of the benzyl-aminoxyacetamide intermediate into the EDTA backbone through a series of condensation reactions.
Industrial Production Methods
Industrial production of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid can undergo various chemical reactions, including:
Oxidation: The aminoxyacetamide group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitroso or nitro derivatives back to the aminoxyacetamide group.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions include various substituted derivatives of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in coordination chemistry.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Potential use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: Utilized in the formulation of cleaning agents and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid involves its ability to chelate metal ions. The EDTA backbone provides multiple coordination sites for binding metal ions, forming stable complexes. This chelation process can inhibit metal-dependent enzymes, sequester metal ions, and facilitate their removal from biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with additional coordination sites compared to EDTA.
Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid is unique due to the presence of the aminoxyacetamide group, which provides additional functionalization possibilities and enhances its reactivity compared to other chelating agents.
Propiedades
Fórmula molecular |
C19H26N4O10 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Clave InChI |
RPTLUFBTKFEJOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)



![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)


![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)



